molecular formula C61H95N17O17S B1599338 Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met CAS No. 88878-74-4

Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met

Cat. No.: B1599338
CAS No.: 88878-74-4
M. Wt: 1370.6 g/mol
InChI Key: JXIXJBPVQWFFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met is a peptide composed of thirteen amino acids. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This specific peptide sequence includes glycine, glutamic acid, valine, leucine, lysine, arginine, tyrosine, phenylalanine, and methionine, each contributing to the peptide’s unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid’s N-terminus is removed.

    Coupling: The next amino acid, with its N-terminus protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, although it is less common due to its complexity.

Chemical Reactions Analysis

Types of Reactions

Peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at amino acids like methionine and tyrosine, leading to the formation of sulfoxides and dityrosine, respectively.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Site-directed mutagenesis kits, specific enzymes.

Major Products Formed

    Oxidation: Methionine sulfoxide, dityrosine.

    Reduction: Free thiol groups from cysteine residues.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

Peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met are used as model compounds in studying peptide synthesis, structure, and function. They serve as standards in analytical techniques such as mass spectrometry and chromatography.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It can also be employed in the development of peptide-based drugs and therapeutic agents.

Medicine

Peptides are increasingly used in medicine for their therapeutic potential. They can act as hormones, enzyme inhibitors, and antimicrobial agents. This specific peptide sequence may be explored for its potential in treating diseases or as a biomarker for certain conditions.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of various formulations.

Mechanism of Action

The mechanism of action of peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, and ion channels. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired physiological effect. For example, peptides can modulate signaling pathways, inhibit enzyme activity, or alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Leu: Similar sequence but with leucine instead of methionine.

    Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Ala: Similar sequence but with alanine instead of methionine.

    Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Ser: Similar sequence but with serine instead of methionine.

Uniqueness

The uniqueness of Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met lies in its specific sequence, which determines its structure, function, and interactions with other molecules. The presence of methionine at the C-terminus can influence the peptide’s stability, reactivity, and biological activity.

Properties

IUPAC Name

4-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H95N17O17S/c1-34(2)26-43(77-59(93)52(35(3)4)78-57(91)41(20-21-51(85)86)72-48(82)31-67-46(80)29-63)53(87)70-33-50(84)71-39(14-9-10-23-62)55(89)74-40(15-11-24-66-61(64)65)56(90)76-44(28-37-16-18-38(79)19-17-37)54(88)69-30-47(81)68-32-49(83)73-45(27-36-12-7-6-8-13-36)58(92)75-42(60(94)95)22-25-96-5/h6-8,12-13,16-19,34-35,39-45,52,79H,9-11,14-15,20-33,62-63H2,1-5H3,(H,67,80)(H,68,81)(H,69,88)(H,70,87)(H,71,84)(H,72,82)(H,73,83)(H,74,89)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,85,86)(H,94,95)(H4,64,65,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIXJBPVQWFFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H95N17O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409164
Record name Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88878-74-4
Record name Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.